Chloroorienticin D

Description

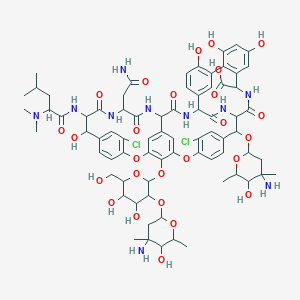

Structure

2D Structure

Properties

CAS No. |

118373-83-4 |

|---|---|

Molecular Formula |

C74H90Cl2N10O26 |

Molecular Weight |

1606.5 g/mol |

IUPAC Name |

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C74H90Cl2N10O26/c1-27(2)15-40(86(7)8)66(98)84-55-57(92)31-10-13-43(37(75)17-31)107-45-19-33-20-46(61(45)112-72-62(59(94)58(93)47(26-87)109-72)111-50-25-74(6,79)64(96)29(4)106-50)108-44-14-11-32(18-38(44)76)60(110-49-24-73(5,78)63(95)28(3)105-49)56-70(102)83-54(71(103)104)36-21-34(88)22-42(90)51(36)35-16-30(9-12-41(35)89)52(67(99)85-56)82-68(100)53(33)81-65(97)39(23-48(77)91)80-69(55)101/h9-14,16-22,27-29,39-40,47,49-50,52-60,62-64,72,87-90,92-96H,15,23-26,78-79H2,1-8H3,(H2,77,91)(H,80,101)(H,81,97)(H,82,100)(H,83,102)(H,84,98)(H,85,99)(H,103,104) |

InChI Key |

GXIYAZLYUMROIQ-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Synonyms |

chloroorienticin D |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Chloroorienticin D

Producing Microorganisms and Isolation Strategies

The discovery and subsequent characterization of Chloroorienticin D are intrinsically linked to the metabolic capabilities of specific soil-dwelling bacteria. The primary source of this antibiotic, along with strategies for its isolation, are centered on the genus Amycolatopsis.

Amycolatopsis orientalis as a Primary Producer

Amycolatopsis orientalis stands as the principal and well-documented producer of this compound. nih.gov This filamentous actinomycete, originally isolated from soil samples, is a prolific source of various glycopeptide antibiotics, including the clinically significant vancomycin (B549263). nih.govnih.gov The production of this compound by A. orientalis is a facet of its secondary metabolism, typically induced under specific fermentation conditions. Isolation of this compound from the fermentation broth of A. orientalis involves a series of chromatographic techniques to separate it from a mixture of structurally related glycopeptides that are often co-produced. nih.gov

Exploration of Other Actinomycetes for this compound Production

While Amycolatopsis orientalis is the most recognized producer, the broader phylum Actinobacteria is a rich reservoir of antibiotic biosynthetic diversity. nih.gov Research into other actinomycetes has been a continuous effort to discover novel glycopeptides or alternative production strains. Although specific documentation of other actinomycete species producing this compound is not as prevalent as for A. orientalis, the genetic potential within this bacterial group suggests that other strains or species of Amycolatopsis or related genera could harbor the biosynthetic machinery for its production. core.ac.ukdtu.dk The exploration of diverse actinomycete isolates from various ecological niches remains a viable strategy for identifying new producers of this compound and its analogs.

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

The core scaffold of this compound is a heptapeptide (B1575542), a short chain of seven amino acids. This peptide is not synthesized by the ribosome, the usual site of protein synthesis, but rather by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).

General Principles of Glycopeptide NRPS Pathways

Glycopeptide antibiotic biosynthesis is a classic example of NRPS-mediated synthesis. The NRPS machinery is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. Each module contains a series of domains, each with a specific enzymatic function:

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module.

This modular, assembly-line-like process allows for the precise construction of the heptapeptide backbone. The gene cluster for the closely related glycopeptide chloroeremomycin (B1668801), also produced by Amycolatopsis orientalis, reveals a three-subunit NRPS system (CepA, CepB, and CepC) that constructs the seven-residue peptide. researchgate.net Given the structural similarity, a homologous NRPS system is responsible for the biosynthesis of the this compound peptide core.

Specificity of Amino Acid Incorporation in the Heptapeptide Backbone

The sequence of amino acids in the heptapeptide backbone of this compound is determined by the specificity of the A domains within each NRPS module. The chloroeremomycin heptapeptide, which serves as a close model, is composed of both proteinogenic and non-proteinogenic amino acids in a specific sequence: N-methyl-L-leucine, L-tyrosine, D-asparagine, D-4-hydroxyphenylglycine, L-4-hydroxyphenylglycine, D-tyrosine, and D-3,5-dihydroxyphenylglycine. wikipedia.org The A domains of the corresponding NRPS modules exhibit a high degree of substrate specificity to select and activate these particular amino acids from the cellular pool. Furthermore, some modules contain an epimerization (E) domain, which converts L-amino acids to their D-isoforms after they have been incorporated into the growing peptide chain. researchgate.net

Post-Peptide Modification Enzymes and Reactions

Following the synthesis of the linear heptapeptide by the NRPS machinery, a series of crucial enzymatic modifications, often referred to as tailoring reactions, occur to transform the nascent peptide into the final, biologically active this compound molecule. These modifications include oxidative cross-linking, halogenation, and glycosylation.

The oxidative cross-linking of aromatic amino acid side chains is a hallmark of glycopeptide antibiotics, creating a rigid, cup-shaped structure essential for their mechanism of action. This is followed by the attachment of sugar moieties, a process known as glycosylation, which is critical for the antibiotic's activity and solubility.

In the biosynthesis of the closely related chloroeremomycin, three glycosyltransferases (Gtfs), GtfA, GtfB, and GtfC, are responsible for attaching the sugar units. nih.gov GtfB first attaches a D-glucose to the hydroxyl group of the fourth amino acid residue (4-hydroxyphenylglycine). Subsequently, GtfA attaches an L-4-epi-vancosamine to the sixth amino acid (β-hydroxytyrosine), forming an intermediate known as Chloroorienticin B. ebi.ac.uk The final step in chloroeremomycin synthesis is the attachment of another L-4-epi-vancosamine to the glucose moiety by GtfC. nih.gov Since this compound is structurally similar to these compounds, its final structure is the result of a specific sequence of these glycosylation events.

Halogenation, the incorporation of chlorine atoms, is another critical modification. Studies on glycopeptide biosynthesis have shown that halogenation occurs on the amino acid residues while they are bound to the PCP domains of the NRPS machinery. nih.govresearchgate.net This indicates that the chlorination of the tyrosine residues in the this compound backbone is an early tailoring event, occurring concurrently with peptide synthesis.

The table below summarizes the key enzymes and their functions in the biosynthesis of chloroeremomycin, which provides a direct model for the biosynthesis of this compound.

| Enzyme Class | Specific Enzyme (from Chloroeremomycin Biosynthesis) | Function in Biosynthesis |

| Non-Ribosomal Peptide Synthetase (NRPS) | CepA, CepB, CepC | Assembly of the heptapeptide backbone |

| Glycosyltransferase | GtfB | Attaches D-glucose to residue 4 |

| Glycosyltransferase | GtfA | Attaches L-4-epi-vancosamine to residue 6 |

| Glycosyltransferase | GtfC | Attaches L-4-epi-vancosamine to the glucose on residue 4 |

| Halogenase | (Not explicitly named in provided context) | Chlorination of tyrosine residues |

| Cytochrome P450 Monooxygenase | (Not explicitly named in provided context) | Oxidative cross-linking of aromatic residues |

Oxidative Cross-Linking Catalysis

The rigid, three-dimensional structure of the this compound aglycone is established through a series of intramolecular oxidative cross-linking events. researchgate.netresearchgate.netnih.gov This crucial cyclization is catalyzed by a family of cytochrome P450 monooxygenases, commonly referred to as Oxy enzymes. researchgate.netdoaj.org In the biosynthesis of vancomycin-type glycopeptides, three key enzymes—OxyB, OxyA, and OxyC—are responsible for creating the characteristic biaryl and aryl ether linkages. researchgate.net

These enzymatic reactions occur while the linear heptapeptide precursor is tethered to the non-ribosomal peptide synthetase (NRPS) machinery. researchgate.netsemanticscholar.org The Oxy enzymes are recruited to the NRPS-bound peptide via an essential interaction with a specific X-domain on the final NRPS module. researchgate.net The cyclization cascade follows a conserved order:

OxyB initiates the process by catalyzing the formation of the C-O-D ring, an aryl ether linkage between the aromatic side chains of residues 4 (hydroxyphenylglycine) and 6 (β-hydroxytyrosine). researchgate.net

OxyA follows by forming the D-O-E ring, a second aryl ether bond between residues 2 (β-hydroxytyrosine) and 4 (hydroxyphenylglycine). researchgate.net

OxyC completes the macrocyclization by creating the A-B ring, a biaryl bond between residues 5 and 7. researchgate.net

This sequential cross-linking locks the heptapeptide into a rigid, cup-shaped conformation that is essential for its antibiotic activity. researchgate.net

Regiospecific Hydroxylation and Chlorination Events

The biosynthesis of the nonproteinogenic amino acid β-hydroxytyrosine (β-HT), present at residues 2 and 6, requires the action of the cytochrome P450 monooxygenase OxyD. nih.govnih.govresearchgate.net OxyD, in conjunction with a perhydrolase (Bhp) and a dedicated NRPS module (BpsD), is essential for the hydroxylation of tyrosine. nih.govnih.gov Evidence suggests that this hydroxylation occurs while the tyrosine is bound to the NRPS BpsD. nih.gov

The chlorination of these β-HT residues is catalyzed by a flavin-dependent halogenase, BhaA. nih.govresearchgate.net In vivo and in vitro studies on the biosynthesis of the related glycopeptide balhimycin (B1255283) have demonstrated that this chlorination event occurs at the amino acid level, specifically when the β-HT residue is tethered to a peptidyl carrier protein (PCP) domain within the NRPS machinery. nih.govresearchgate.net This indicates that the halogenase acts on the NRPS-bound precursor amino acid rather than the free amino acid or the fully formed peptide. researchgate.net The timing of chlorination is thought to happen after the initial cross-linking but before the glycosylation steps.

Methylation Processes

Methylation is another key tailoring step in the biosynthesis of this compound and related glycopeptides, occurring on both the peptide backbone and the sugar moieties.

The N-terminus of the heptapeptide, a leucine (B10760876) residue, undergoes methylation. nih.govnih.gov This reaction is catalyzed by a dedicated N-methyltransferase. Studies on homologous enzymes from other glycopeptide pathways have shown that these methyltransferases can be promiscuous, recognizing and acting on partly crosslinked peptide precursors. monash.edursc.org This suggests that N-methylation can be an early tailoring step in the biosynthetic pathway. rsc.org

Additionally, C-methylation occurs during the formation of the deoxysugar L-epi-vancosamine. nih.govnih.gov One of the enzymes involved in the biosynthesis of TDP-L-epivancosamine, designated ORF14 in the chloroeremomycin gene cluster, is a C-methyltransferase. nih.govresearchgate.net This enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor to methylate an intermediate in the deoxysugar pathway, leading to the formation of the 3-C-methyl group characteristic of vancosamine (B1196374) and its epimers. nih.gov

Glycosylation Steps and Glycosyltransferase Activity

The final stage in the maturation of this compound is the attachment of sugar moieties to the cyclized and modified aglycone. This glycosylation is performed by a set of specific glycosyltransferases (Gtfs), which play a critical role in the antibiotic's mechanism of action.

The chloroeremomycin biosynthetic gene cluster encodes three key glycosyltransferases—GtfA, GtfB, and GtfC—that attach one D-glucose and two L-4-epi-vancosamine sugars to the heptapeptide core. nih.govnih.gov

GtfB is a glucosyltransferase that initiates the glycosylation process. It attaches a D-glucose moiety to the phenolic hydroxyl group of the 4-hydroxyphenylglycine residue at position 4 of the aglycone. nih.gov This initial glycosylation step converts the vancomycin aglycone (AGV) into desvancosaminyl-vancomycin (DVV). nih.gov

GtfA is an epivancosaminyl transferase. It transfers an L-4-epi-vancosamine sugar from its activated donor, dTDP-β-L-4-epi-vancosamine, to the benzylic hydroxyl group of the β-hydroxytyrosine residue at position 6 (β-OH-Tyr6). nih.govnih.gov

GtfC is also an epivancosaminyl transferase that completes the disaccharide chain at residue 4. It attaches an L-4-epi-vancosamine unit to the C-2 hydroxyl of the glucose moiety previously installed by GtfB. nih.govpnas.org

Kinetic studies have established a preferred order for these glycosylation events: GtfB acts first, followed by GtfA, and then GtfC. nih.govnih.govresearchgate.net

| Glycosyltransferase | Sugar Donor | Acceptor Substrate | Attachment Site | Product |

|---|---|---|---|---|

| GtfB | UDP-D-glucose | Vancomycin Aglycone (AGV) | 4-OH of PheGly4 | Desvancosaminyl-vancomycin (DVV) |

| GtfA | dTDP-L-4-epi-vancosamine | Desvancosaminyl-vancomycin (DVV) | β-OH of Tyr6 | Chloroorienticin B |

| GtfC | dTDP-L-4-epi-vancosamine | Chloroorienticin B | C-2 OH of glucose on residue 4 | Chloroeremomycin |

The glycosyltransferases involved in this compound biosynthesis exhibit a degree of substrate specificity that guides the sequential nature of the glycosylation pathway. GtfA, for instance, strongly prefers the monoglucosylated intermediate DVV as its acceptor substrate over the unglycosylated aglycone (AGV) or the fully formed epivancomycin. nih.govresearchgate.net This preference helps to ensure the correct assembly sequence.

However, these enzymes also display a degree of promiscuity, which has been explored for the chemoenzymatic synthesis of novel glycopeptide derivatives. frontiersin.org While they are specific for their natural substrates, some Gtfs from glycopeptide antibiotic pathways have been shown to accept non-natural sugar donors and acceptor substrates, allowing for the generation of new compounds. pnas.org For example, the structural analysis of GtfA suggests that while it prefers DVV, it can also bind to diglycosylated vancomycin, although this altered binding may hinder the catalytic process. pnas.org This flexibility is a key area of research for creating novel antibiotics to combat resistant bacterial strains.

The characterization of the individual glycosyltransferases has enabled the in vitro reconstitution of key intermediates in the this compound biosynthetic pathway. nih.gov Specifically, the enzymatic synthesis of chloroorienticin B has been successfully demonstrated. nih.govebi.ac.uk

In these reconstitution experiments, the monoglucosylated aglycone, desvancosaminyl-vancomycin (DVV), is used as the starting substrate. nih.gov Incubation of DVV with the purified GtfA enzyme and the chemically synthesized sugar donor, dTDP-4-epi-vancosamine, leads to the efficient conversion of DVV to chloroorienticin B. nih.gov This reaction confirms the precise function of GtfA in attaching the first epi-vancosamine sugar to the β-OH-Tyr6 residue.

Furthermore, by performing tandem reactions, the entire glycosylation sequence can be replicated in vitro. Following the synthesis of chloroorienticin B by GtfA, the subsequent addition of GtfC and the appropriate sugar donor results in the formation of chloroeremomycin, the fully glycosylated final product. nih.govnih.gov These reconstitution studies have been instrumental in confirming the roles and kinetic preferences of the glycosyltransferases in the biosynthetic pathway. nih.gov

| Step | Enzyme | Substrate(s) | Product | Conversion Efficiency |

|---|---|---|---|---|

| 1 | GtfA | DVV, dTDP-4-epi-vancosamine | Chloroorienticin B | >50% conversion after 6 hours |

| 2 | GtfC | Chloroorienticin B, dTDP-4-epi-vancosamine | Chloroeremomycin | Successful conversion confirmed by HPLC |

Analysis of Biosynthetic Gene Clusters

The biosynthesis of glycopeptide antibiotics is a complex process orchestrated by a multitude of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). These clusters are typically large, contiguous regions of DNA that contain all the necessary genetic information for the synthesis of the antibiotic from basic building blocks. Analysis of these clusters reveals a highly organized and efficient system for natural product assembly.

Genomic Organization and Identification of Key Genes

Based on analogous BGCs, such as the one for chloroeremomycin produced by Amycolatopsis orientalis, the this compound BGC is expected to be comprised of several sub-clusters of genes, each responsible for a specific part of the molecule's synthesis. nih.gov The genomic organization is often collinear, with the arrangement of genes reflecting the sequence of biosynthetic reactions.

Key genes within such a cluster can be categorized based on their function:

Non-Ribosomal Peptide Synthetase (NRPS) Genes: These are large, modular enzymes responsible for assembling the heptapeptide backbone of the glycopeptide. Each module is responsible for the incorporation of a specific amino acid.

Genes for Precursor Biosynthesis: The non-proteinogenic amino acids that form the core of the peptide are synthesized by dedicated enzymes encoded within the cluster.

Tailoring Enzyme Genes: This diverse group of genes encodes enzymes that modify the initial peptide scaffold. This includes:

Cytochrome P450 Monooxygenases: These enzymes are crucial for the oxidative cross-linking of the aromatic side chains of the amino acids in the peptide backbone, forming the characteristic rigid, cup-shaped structure of glycopeptides.

Glycosyltransferases: These enzymes are responsible for attaching the sugar moieties to the heptapeptide core. The specific number and type of glycosyltransferase genes will determine the glycosylation pattern of this compound.

Halogenases: A key feature of this compound is its chlorination. A specific halogenase gene is responsible for the incorporation of chlorine atoms onto the aromatic rings of the peptide backbone.

Methyltransferases: These enzymes add methyl groups to various positions on the aglycone or sugar moieties, further diversifying the final structure.

Regulatory Genes: These genes encode proteins that control the expression of the other genes in the cluster, ensuring that the antibiotic is produced at the appropriate time and in the correct amount. For example, in the chlorothricin BGC, TetR-family transcriptional regulators like ChlF1 play a crucial role in modulating biosynthesis. nih.gov

Resistance and Transport Genes: To protect the producing organism from its own antibiotic, the cluster typically includes genes that confer self-resistance, often by modifying the cellular target of the antibiotic or by actively exporting the compound out of the cell.

The chlorothricin BGC from Streptomyces antibioticus offers a parallel for the organization of genes for different building blocks. core.ac.uk It contains distinct sub-clusters for the synthesis of the D-olivose sugar moiety (encoded by chlC1–chlC7), the 2-methoxy-5-chloro-6-methylsalicyclic acid unit (chlB1–chlB6), and a three-carbon unit (chlD1–chlD4). core.ac.uk A similar modular organization is anticipated for the this compound BGC.

Table 1: Postulated Key Gene Functions in the this compound Biosynthetic Gene Cluster (Based on Analogy with Related Compounds)

| Gene Category | Postulated Function | Example from Related BGC |

| NRPS | Assembly of the heptapeptide backbone | Genes for heptapeptide biosynthesis in chloroeremomycin cluster nih.gov |

| P450 Monooxygenases | Oxidative cross-linking of aromatic residues | oxy genes in glycopeptide clusters |

| Glycosyltransferases | Attachment of sugar moieties | gtf genes in various antibiotic clusters |

| Halogenase | Chlorination of the peptide backbone | Halogenase genes in chloroeremomycin and chlorothricin clusters nih.govcore.ac.uk |

| Methyltransferases | Methylation of aglycone or sugars | Methyltransferase genes in various antibiotic clusters |

| Regulatory Genes | Control of gene expression | chlF1, chlF2 in chlorothricin cluster core.ac.uk |

| Resistance/Transport | Self-protection and export of the antibiotic | Resistance and transporter genes in various antibiotic clusters |

Genetic Engineering Approaches for Pathway Elucidation and Optimization

Genetic engineering has become an indispensable tool for both understanding and manipulating the biosynthetic pathways of antibiotics like this compound. By modifying the BGC, researchers can elucidate the function of individual genes and potentially create novel antibiotic derivatives or improve production yields.

Pathway Elucidation:

Gene Inactivation (Knockout): The function of a specific gene can be determined by inactivating it and analyzing the resulting metabolic products. If the production of the final compound is abolished and a specific intermediate accumulates, the function of the knocked-out gene can be inferred. This approach has been successfully used to identify the roles of various genes in the biosynthesis of numerous antibiotics.

Gene Complementation: To confirm the function of a gene that has been knocked out, a functional copy of the gene can be reintroduced into the mutant strain. Restoration of the production of the final compound confirms the gene's role.

Heterologous Expression: The entire BGC or parts of it can be cloned and expressed in a different, more genetically tractable host organism. This can simplify the study of the pathway and can also be a strategy for improving production if the native producer is difficult to cultivate or genetically manipulate. nih.gov

Pathway Optimization:

Overexpression of Pathway-Specific Regulatory Genes: The production of antibiotics is often tightly controlled by regulatory genes. Overexpressing a positive regulator or inactivating a negative regulator can lead to a significant increase in the yield of the desired compound.

Combinatorial Biosynthesis: By swapping, adding, or modifying genes within the BGC, it is possible to create novel derivatives of the natural product. For example, altering the glycosyltransferase genes could lead to the production of this compound analogues with different sugar moieties, which may have improved properties. nih.gov The development of efficient genetic manipulation techniques, such as Red/ET recombination, has facilitated the rapid engineering of biosynthetic gene clusters. nih.gov

Table 2: Genetic Engineering Strategies and Their Applications in Antibiotic Biosynthesis

| Strategy | Description | Application |

| Gene Inactivation | Disruption of a specific gene to determine its function. | Pathway elucidation, identification of intermediates. |

| Gene Complementation | Reintroduction of a functional gene to a knockout mutant. | Confirmation of gene function. |

| Heterologous Expression | Transfer and expression of a BGC in a different host. | Pathway elucidation, yield improvement, production of novel compounds. nih.gov |

| Regulator Overexpression | Increasing the expression of genes that positively regulate the BGC. | Enhancement of antibiotic production. |

| Precursor Engineering | Modifying metabolic pathways to increase the supply of building blocks. | Improvement of antibiotic yield. frontiersin.org |

| Combinatorial Biosynthesis | Mixing and matching genes from different BGCs or modifying existing genes. | Generation of novel antibiotic derivatives with potentially improved properties. nih.gov |

Molecular Mechanisms of Action and Cellular Targets of Chloroorienticin D

Inhibition of Bacterial Cell Wall Biosynthesis

The primary target of Chloroorienticin D is the intricate process of peptidoglycan biosynthesis, a pathway essential for maintaining the structural integrity of the bacterial cell wall. creative-biolabs.comnih.gov Disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death. microbenotes.com

This compound acts by obstructing the late-stage, extracellular steps of peptidoglycan assembly. oup.com Peptidoglycan synthesis is a complex process that culminates in the polymerization of disaccharide-pentapeptide monomers (specifically GlcNAc-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala) into long glycan chains and their subsequent cross-linking into a rigid mesh-like structure. nih.govoup.com this compound does not directly inhibit the biosynthetic enzymes but rather sequesters their substrate, the peptidoglycan precursor, preventing its utilization in the construction of the cell wall. oup.com By binding to these essential building blocks, the antibiotic effectively halts the extension of the peptidoglycan polymer. microbenotes.comnih.gov

The molecular basis for this compound's activity is its high-affinity, stoichiometric interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide side chains on peptidoglycan precursors. oup.comnih.gov The rigid heptapeptide (B1575542) backbone of the glycopeptide antibiotic forms a specific binding pocket that accommodates the acyl-D-Ala-D-Ala residue. oup.com This interaction is stabilized by a network of five crucial hydrogen bonds, creating a stable complex between the antibiotic and the precursor molecule. oup.comresearchgate.net This binding prevents the D-Ala-D-Ala terminus from being accessed by the enzymes responsible for the final steps of cell wall synthesis. frontiersin.org

The specificity of this interaction is fundamental to its mechanism. In vancomycin-resistant bacteria, the terminal D-Alanine is replaced by D-Lactate (D-Ala-D-Lac). This substitution results in the loss of one of the five hydrogen bonds, leading to a significant (approximately 1000-fold) decrease in binding affinity, which is the basis of resistance. frontiersin.orgresearchgate.net this compound and its relatives, like chloroeremomycin (B1668801), exhibit a much higher affinity for the susceptible D-Ala-D-Ala target compared to the resistant D-Ala-D-Lac terminus. nih.govnih.gov

| Glycopeptide | Target Terminus | Relative Binding Affinity |

|---|---|---|

| Chloroeremomycin (related to this compound) | -Lys-D-Ala-D-Ala | High (Micromolar) nih.gov |

| Chloroeremomycin (related to this compound) | -Lys-D-Ala-D-Lac | Low (Millimolar) nih.gov |

| Vancomycin (B549263) | -Lys-D-Ala-D-Ala | High (Micromolar) nih.gov |

| Vancomycin | -Lys-D-Ala-D-Lac | Low (Millimolar) nih.gov |

By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II), this compound causes the steric hindrance of two critical, consecutive enzymatic reactions: transglycosylation and transpeptidation. microbenotes.comoup.com

Transglycosylation: This is the process of polymerization, where new disaccharide-pentapeptide units are added to the growing glycan chain. oup.comnih.gov The presence of the bulky glycopeptide molecule bound to the precursor physically blocks the active site of transglycosylase enzymes (a function of Penicillin-Binding Proteins), preventing the elongation of the peptidoglycan backbone. creative-biolabs.comoup.com

Transpeptidation: This is the cross-linking step, where peptide bridges are formed between adjacent glycan strands, giving the cell wall its strength and rigidity. nih.govoup.com By sequestering the D-Ala-D-Ala substrate, this compound prevents transpeptidase enzymes from catalyzing this reaction. microbenotes.com

This inhibition is strictly substrate-dependent. nih.gov The antibiotic's ability to block these enzymes is entirely reliant on its prior high-affinity binding to the D-Ala-D-Ala terminus of the substrate. oup.comnih.gov If the terminus is altered, as in resistant strains, the antibiotic cannot bind effectively, and the enzymes can proceed with cell wall construction. nih.govresearchgate.net

Membrane Interactions and Dimerization Effects

Beyond its primary interaction with cell wall precursors, the efficacy of this compound is significantly enhanced by its ability to interact with the bacterial cell membrane and to self-associate into dimers.

This compound possesses hydrophobic side chains that facilitate its anchoring to the cytoplasmic membrane of the target bacterium. nih.gov This membrane interaction serves to localize the antibiotic at the site of action—the cell surface, where peptidoglycan synthesis occurs. nih.gov By anchoring to the membrane, the effective concentration of the antibiotic near its target, the Lipid II precursor, is dramatically increased. This enhanced local concentration contributes to its potent antibacterial activity. nih.gov

This compound and the closely related compound chloroeremomycin exhibit a strong tendency to form back-to-back, non-covalent dimers in aqueous solution. nih.govnih.gov This dimerization is a key feature that enhances its biological activity. When anchored to the cell membrane, the dimer presents two binding sites for the D-Ala-D-Ala termini of adjacent peptidoglycan precursors. nih.govnih.gov

Broader Spectrum Molecular Activity

While primarily recognized for their antibacterial properties, certain glycopeptide antibiotics, including compounds structurally related to this compound, have demonstrated a wider array of molecular activities. These activities extend to antifungal and anticancer effects, which are mediated by distinct molecular mechanisms.

Mechanisms Underlying Antifungal Activity

The antifungal activity of glycopeptide antibiotics is primarily attributed to their ability to interfere with the synthesis of the fungal cell wall, a structure essential for maintaining cell integrity and viability. The fungal cell wall is a complex and dynamic structure composed of chitin (B13524), glucans, and mannoproteins, which are not present in mammalian cells, making it an attractive target for antifungal agents.

The primary mechanism of action involves the inhibition of key enzymes responsible for the biosynthesis of cell wall components. While specific studies on this compound are limited, the established mechanisms for related glycopeptide antibiotics provide a strong indication of its likely mode of action. This typically involves the binding to and sequestration of lipid II, a precursor molecule essential for the synthesis of peptidoglycan in bacteria. In fungi, a similar mechanism targeting the precursors of cell wall polysaccharides is hypothesized.

Key Fungal Cell Wall Components and Potential Targets:

| Component | Function in Fungal Cell Wall | Potential Mechanism of Inhibition by this compound |

| β-(1,3)-Glucan | Major structural component, provides rigidity | Inhibition of β-(1,3)-glucan synthase, a key enzyme in its synthesis. |

| Chitin | Provides structural support, particularly in the inner cell wall | Inhibition of chitin synthase enzymes responsible for polymerizing N-acetylglucosamine. |

| Ergosterol | A vital component of the fungal cell membrane, regulating fluidity and integrity. | Binding to ergosterol, leading to pore formation and increased membrane permeability. |

Detailed research findings on the specific interactions of this compound with these fungal targets are not extensively available in the public domain. However, the structural characteristics of glycopeptides suggest a high affinity for the terminal residues of the growing polysaccharide chains, thereby sterically hindering the enzymes responsible for their elongation and cross-linking.

Mechanisms Underlying Anticancer Activity

The anticancer properties of certain antibiotics are an area of active investigation. The mechanisms through which these compounds exert their cytotoxic effects on cancer cells are diverse and often involve the induction of programmed cell death, known as apoptosis.

The anticancer activity of compounds like this compound is thought to be multifaceted, targeting various cellular processes that are dysregulated in cancer. One of the primary proposed mechanisms is the induction of apoptosis through intrinsic and extrinsic pathways. This can be initiated by various cellular stresses, including DNA damage and the generation of reactive oxygen species (ROS).

Potential Molecular Mechanisms of Anticancer Activity:

| Cellular Process | Description | Putative Role of this compound |

| Induction of Apoptosis | Programmed cell death essential for removing damaged or unwanted cells. | Activation of caspase cascades, modulation of Bcl-2 family proteins to favor pro-apoptotic members. |

| DNA Damage | Intercalation into the DNA helix or inhibition of topoisomerase enzymes, leading to strand breaks. | Direct or indirect damage to cancer cell DNA, triggering cell cycle arrest and apoptosis. |

| Inhibition of Topoisomerases | Enzymes that regulate the topology of DNA during replication and transcription. | Inhibition of topoisomerase activity, leading to the accumulation of DNA damage. |

| Generation of Reactive Oxygen Species (ROS) | Highly reactive molecules that can cause oxidative damage to cellular components. | Induction of oxidative stress within cancer cells, leading to apoptosis. |

While the precise molecular targets of this compound within cancer cells have not been fully elucidated, the general mechanisms attributed to other anticancer antibiotics provide a framework for its potential modes of action. Further research, including in vitro studies on various cancer cell lines, is necessary to delineate the specific signaling pathways and cellular targets modulated by this compound.

Investigations into Biological Activities and Structure Activity Relationships of Chloroorienticin D

Structure-Activity Relationship (SAR) Studies

The effectiveness of glycopeptide antibiotics like those in the chloro-orienticin family is intricately linked to their complex molecular structures. SAR studies aim to identify which structural features are critical for biological activity, selectivity, and potency, thereby guiding the development of improved therapeutic agents.

Identification of Key Structural Moieties Influencing Potency and Selectivity

Glycopeptide antibiotics, including the chloro-orienticin family, share a common structural framework that dictates their mechanism of action and potency. This framework typically consists of a heptapeptide (B1575542) backbone, which is heavily modified with cross-links, hydroxylations, methylations, and glycosylation.

Heptapeptide Backbone and D-Ala-D-Ala Binding: The core mechanism of action for glycopeptides involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits essential steps in cell wall biosynthesis, leading to bacterial lysis. The heptapeptide moiety of these molecules forms a specific binding pocket that accommodates the D-Ala-D-Ala dipeptide through multiple hydrogen bonds and hydrophobic interactions. asm.orgoup.comasm.orgnih.gov

N-Terminal Residues: The N-terminal amino acid, such as N-methylleucine in vancomycin (B549263), plays a crucial role in stabilizing the binding to the D-Ala-D-Ala target. While not directly part of the binding site, its presence is essential for optimal affinity; removal or modification of this residue significantly weakens antimicrobial activity. nih.gov

Dimerization: The propensity of glycopeptides to dimerize in solution has been linked to their enhanced activity. Modifications that favor dimerization can lead to increased potency, as seen with certain derivatives. oup.comasm.org

Impact of Specific Substituents (e.g., Chlorine) on Biological Activity

The introduction of specific substituents, particularly halogens like chlorine, can significantly modulate the biological activity of a molecule.

Chlorine's Role: Chlorine atoms, due to their electron-withdrawing inductive effect, can increase the lipophilicity of a molecule, thereby enhancing its ability to partition into lipid membranes or interact with hydrophobic regions of target proteins. researchgate.neteurochlor.org In the chloro-orienticin family, the presence of chlorine atoms, such as in chloroeremomycin (B1668801), has been associated with increased potency compared to their non-chlorinated counterparts. asm.orgoup.com The chlorine atom on ring 2 of chloroeremomycin, for example, contributes to its tendency for self-association (dimerization), which is beneficial for activity. oup.com

Enhanced Potency: Chloroeremomycin itself exhibits approximately 4- to 8-fold greater antibacterial activity than vancomycin. asm.orgasm.org This enhanced potency underscores the impact of structural differences, including chlorination and specific sugar substitutions, on biological efficacy.

Derivatization Strategies to Enhance Antimicrobial Efficacy

To overcome limitations such as emerging resistance and to improve potency, various derivatization strategies have been employed for glycopeptide antibiotics, including those related to the chloro-orienticin family.

N-Alkylation and Other Hydrophobic Modifications

Modifying the amino groups, particularly on the sugar residues, with alkyl or aryl side chains has proven to be a highly effective strategy for enhancing antimicrobial activity.

N-Alkylation: Selective N-alkylation of the disaccharide amino function has been shown to yield the most significant increases in antibacterial activity. researchgate.netnih.gov For instance, oritavancin, a semisynthetic derivative of chloroeremomycin, features an N-substituted p-chlorophenylbenzyl side chain. This modification dramatically enhances its potency, making it approximately 500 times more active than vancomycin against vancomycin-resistant enterococci (VRE). researchgate.netnih.gov This hydrophobic side chain augments dimerization, facilitates membrane anchoring, and confers potent activity against both vancomycin-susceptible and -resistant strains. oup.comoup.com

Hydrophobic Side Chains: Further modifications, such as the preparation of hexapeptide derivatives of chloroeremomycin with alkylated sugar moieties, have also demonstrated substantial improvements in antibacterial activity. These modifications enhance dimerization and binding to bacterial membrane vesicles, contributing to their increased efficacy. asm.orgasm.org

Glycosylation Pattern Alterations

While specific alterations to the glycosylation pattern of Chloroorienticin D are not detailed in the provided literature snippets, the nature and position of sugar residues are known SAR determinants for glycopeptides.

Sugar Identity: The difference in the terminal aminodeoxysugar of the disaccharide moiety between vancomycin (vancosamine) and chloroeremomycin (4-epi-vancosamine) contributes to their distinct properties and activities. asm.orgwikipedia.orgresearchgate.net The biosynthesis of these sugar units involves specific glycosyltransferases, highlighting the complexity and specificity of glycosylation in determining the final antibiotic's profile. researchgate.netnih.gov

Synthesis of Hybrid Antibiotics and Conjugates

The development of hybrid antibiotics, which combine structural elements from different classes of antimicrobial agents or link antibiotics to other functional molecules, represents another avenue for enhancing efficacy and combating resistance.

Conjugation Strategies: Glycopeptides can be conjugated with other antibiotics or pharmacophores to create molecules with dual mechanisms of action or improved target specificity. researchgate.netmdpi.commdpi.com These hybrid molecules can exhibit broad-spectrum activity and overcome resistance mechanisms that affect individual components. researchgate.netmdpi.com Oritavancin, as a highly modified derivative of chloroeremomycin, can be considered a prime example of extensive chemical derivatization aimed at maximizing antimicrobial impact. oup.comwikipedia.orgresearchgate.netoup.comnih.govpnas.org

Compound List

This compound: A glycopeptide antibiotic belonging to the chloro-orienticin family.

Chloroeremomycin (Chloroorienticin A, A82846B, LY264826): A related glycopeptide antibiotic that serves as a precursor for semisynthetic derivatives.

Oritavancin (LY333328): A semisynthetic derivative of chloroeremomycin, known for its potent activity against resistant bacteria.

Vancomycin: A widely used glycopeptide antibiotic, serving as a benchmark for comparison.

Data Table: Comparative Antimicrobial Activity

Mechanisms of Antimicrobial Resistance and Strategies to Overcome Them

Bacterial Resistance Mechanisms to Glycopeptide Antibiotics

Glycopeptide antibiotics, including by structural similarity Chloroorienticin D, function by inhibiting the synthesis of the bacterial cell wall. They bind to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and ultimately leading to cell death. Bacteria have evolved sophisticated mechanisms to counteract this action.

Alteration of Peptidoglycan Precursors (e.g., D-Ala-D-Lac Pathway)

The most well-characterized mechanism of resistance to glycopeptides is the alteration of the antibiotic's target. This involves a fundamental change in the chemical structure of the peptidoglycan precursors. In vancomycin-resistant enterococci (VRE), for example, the terminal D-Ala residue is replaced with D-lactate (D-Lac), resulting in a D-alanyl-D-lactate (D-Ala-D-Lac) terminus. This substitution reduces the binding affinity of vancomycin (B549263) to its target by a factor of 1,000. This change is mediated by a cluster of genes, most notably the vanA and vanB operons.

Currently, there are no published studies that specifically investigate whether bacteria employ the D-Ala-D-Lac pathway to confer resistance to this compound. The efficacy of this compound against bacterial strains known to possess these resistance genes has not been reported.

Efflux Pump Systems

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. By reducing the intracellular concentration of an antibiotic, efflux pumps can prevent it from reaching its target and exerting its effect. While efflux is a known resistance mechanism against various classes of antibiotics, its specific role in resistance to glycopeptides is less prominent compared to target modification.

There is no available research to indicate whether this compound is a substrate for any known bacterial efflux pumps. Studies to determine if overexpression of specific efflux pumps leads to decreased susceptibility to this compound have not been documented.

Enzymatic Inactivation

Enzymatic inactivation involves the production of bacterial enzymes that can chemically modify and thereby inactivate an antibiotic. This is a common resistance mechanism for many antibiotic classes, such as beta-lactams and aminoglycosides. For glycopeptides, this mechanism is considered rare.

There is no evidence in the scientific literature to suggest that bacteria produce enzymes capable of inactivating this compound.

Evolutionary Trajectories of Resistance

The evolution and spread of antibiotic resistance are complex processes driven by genetic mutations and the exchange of genetic material between bacteria.

Horizontal Gene Transfer and Plasmid-Mediated Resistance

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes within and between bacterial species. Plasmids, which are small, extrachromosomal DNA molecules, are key vectors in this process. The genes responsible for high-level vancomycin resistance, such as the vanA and vanB operons, are frequently located on plasmids and can be transferred between bacteria through conjugation.

As there is no identified gene or set of genes that specifically confers resistance to this compound, there is consequently no information on their potential for horizontal gene transfer or mediation by plasmids.

Chromosomal Mutations Leading to Resistance

While the most prevalent and high-level resistance to glycopeptide antibiotics is conferred by the acquisition of mobile genetic elements, specifically the van gene clusters on plasmids and transposons, chromosomal mutations also play a role in the development of resistance, albeit often at a lower level. nih.govpharmacy180.com

Intrinsic resistance in certain bacterial species is a form of chromosomally encoded resistance. For instance, Enterococcus gallinarum and Enterococcus casseliflavus/flavescens possess the chromosomally located VanC gene cluster. nih.gov This cluster facilitates the production of peptidoglycan precursors ending in D-Alanyl-D-Serine (D-Ala-D-Ser) instead of the usual D-Alanyl-D-Alanine (D-Ala-D-Ala), thereby reducing the binding affinity of glycopeptides like vancomycin. nih.govmdpi.com Similarly, the VanE-type resistance, also chromosomally encoded, is found in some enterococci. nih.gov

Furthermore, spontaneous mutations in chromosomal genes can lead to increased levels of resistance in bacteria that already possess a baseline level of resistance. In VanB-type enterococci, which are resistant to vancomycin but susceptible to teicoplanin, mutations in the sensor kinase gene vanS(B) can alter the induction profile, sometimes leading to constitutive expression of resistance genes or induction by teicoplanin. nih.govnih.gov Additionally, mutations in the host's D-Ala:D-Ala ligase gene (ddl) can lead to a dependence on the vancomycin-inducible pathway for the synthesis of essential peptidoglycan precursors, thereby influencing the resistance phenotype. nih.gov

In Staphylococcus aureus, the development of vancomycin-intermediate S. aureus (VISA) is a complex process involving multiple chromosomal mutations. These mutations lead to a thickened cell wall with an increased number of D-Ala-D-Ala residues, which act as decoy targets, trapping the glycopeptide antibiotic before it can reach its site of action at the cell membrane. pharmacy180.com This mechanism, while not altering the primary target of the antibiotic, effectively reduces the concentration of the drug at the site of peptidoglycan synthesis. The mechanism of resistance in VISA is poorly understood but is associated with increased production of PBP2 and cell wall precursors. pharmacy180.com

While specific chromosomal mutations conferring resistance directly to this compound have not been extensively documented in publicly available literature, the mechanisms observed for other glycopeptides provide a framework for understanding potential intrinsic and acquired chromosomal resistance pathways that could impact its efficacy.

Development of Next-Generation Glycopeptide Antibiotics

The rise of glycopeptide-resistant pathogens has spurred significant research into the development of new and improved glycopeptide antibiotics. These efforts are focused on designing molecules that can overcome existing resistance mechanisms and exhibit enhanced antimicrobial activity.

Design Principles for Overcoming Existing Resistance Mechanisms

The design of next-generation glycopeptides is guided by several key principles aimed at circumventing the resistance strategies employed by bacteria. A primary goal is to create molecules that can effectively inhibit the growth of bacteria that have altered their peptidoglycan precursors from D-Ala-D-Ala to D-Ala-D-Lac or D-Ala-D-Ser. mdpi.comnih.gov

One successful strategy involves modifying the glycopeptide scaffold to introduce additional mechanisms of action. Oritavancin, a derivative of chloroeremomycin (B1668801) (a close structural relative of this compound), exemplifies this approach. nih.govnih.gov It not only binds to the D-Ala-D-Ala terminus of peptidoglycan precursors but also exhibits secondary binding to the pentaglycyl bridge in staphylococci and disrupts the bacterial cell membrane, leading to rapid, concentration-dependent cell death. nih.govresearchgate.netdrugbank.comoup.com This multi-pronged attack makes it more difficult for bacteria to develop resistance.

Other design principles include:

Enhancing Dimerization: Glycopeptides can form back-to-back dimers, which increases their binding affinity for the D-Ala-D-Ala target. nih.govacs.org Covalently linking two glycopeptide molecules can lead to a significant increase in potency against vancomycin-resistant enterococci (VRE). nih.gov

Membrane Anchoring: The introduction of lipophilic side chains, as seen in lipoglycopeptides like telavancin, dalbavancin, and oritavancin, promotes anchoring to the bacterial cell membrane. nih.govresearchgate.net This localization increases the effective concentration of the antibiotic at its site of action. nih.gov

Backbone Modifications: Altering the peptide backbone of the glycopeptide can restore binding to D-Ala-D-Lac-containing precursors. By modifying a key carbonyl group involved in hydrogen bonding, researchers have created analogues with potent activity against vancomycin-resistant strains. nih.gov

Cationic Modifications: The addition of positively charged groups can enhance the interaction of the glycopeptide with the negatively charged bacterial cell surface, improving its targeting and uptake. nih.govnih.govacs.org

Table 1: Design Principles for Next-Generation Glycopeptide Antibiotics

| Design Principle | Strategy | Example Compound(s) | Desired Outcome |

|---|---|---|---|

| Multi-Mechanistic Action | Incorporate additional modes of antibacterial activity beyond peptidoglycan synthesis inhibition. | Oritavancin | Overcome target modification resistance; reduce the likelihood of resistance development. |

| Enhanced Dimerization | Covalently link two glycopeptide monomers. | Covalently-linked vancomycin dimers | Increased binding affinity to the D-Ala-D-Ala target. |

| Membrane Anchoring | Introduce lipophilic side chains. | Telavancin, Dalbavancin, Oritavancin | Increased local concentration at the site of action. |

| Backbone Modification | Alter the peptide core to improve binding to modified peptidoglycan precursors. | Modified vancomycin aglycones | Restore activity against vancomycin-resistant strains. |

| Cationic Modification | Add positively charged moieties. | Cationic vancomycin analogues | Enhanced interaction with the bacterial cell surface. |

Synthetic and Semi-Synthetic Approaches to Novel Derivatives with Enhanced Activity

The development of novel glycopeptide derivatives with enhanced activity relies on both synthetic and semi-synthetic methodologies. Semi-synthesis, which involves the chemical modification of a naturally produced glycopeptide core, is a widely used and practical approach to generate new analogues. acs.org

Key sites on the glycopeptide scaffold that are amenable to modification include:

The Vancosamine (B1196374) Amino Group: This primary amine can be selectively modified through reductive amination to introduce a variety of substituents. nih.gov

The C-terminus: The carboxylic acid at the C-terminus can be readily coupled with different amines to form amides. nih.gov

The N-terminus: The amino group at the N-terminus can be acylated or alkylated. nih.gov

The Resorcinol Moiety: This aromatic ring can be functionalized, for example, through the Mannich reaction. nih.gov

A significant breakthrough in the development of potent semi-synthetic glycopeptides was the discovery that N-alkylation of the disaccharide amino function can dramatically increase antibacterial activity. jst.go.jp This approach led to the development of oritavancin, which is the N-alkyl-p-chlorophenylbenzyl derivative of chloroeremomycin. oup.com

Total synthesis, while more complex, offers the advantage of creating glycopeptide variants that are not accessible through the modification of natural products. This approach allows for more profound changes to the glycopeptide core, including alterations to the peptide backbone itself, which has been shown to be a successful strategy for overcoming resistance. nih.gov

Table 2: Key Modification Sites on the Glycopeptide Scaffold

| Modification Site | Chemical Transformation | Purpose of Modification |

|---|---|---|

| Vancosamine Amino Group | Reductive amination | Introduction of lipophilic or cationic side chains to enhance membrane interaction and target binding. |

| C-terminus | Amide coupling | Improve pharmacokinetic properties and antibacterial activity. |

| N-terminus | Acylation/Alkylation | Enhance potency and spectrum of activity. |

| Resorcinol Moiety | Mannich reaction | Introduce functional groups to improve antibacterial properties. |

Combination Therapies and Adjuvant Strategies

In addition to developing new glycopeptide derivatives, researchers are exploring combination therapies and adjuvant strategies to enhance the efficacy of existing and novel glycopeptides.

Combination therapy involves the simultaneous use of two or more antibiotics with different mechanisms of action. This approach can lead to synergistic effects, where the combined antibacterial activity is greater than the sum of the individual activities. For example, the combination of glycopeptides with β-lactam antibiotics has shown synergistic activity against some resistant strains. Dalbavancin, for instance, has demonstrated synergistic effects with oxacillin (B1211168) against staphylococci, including MRSA. taylorandfrancis.com However, some combinations can be antagonistic, as has been observed with colistin (B93849) and vancomycin against S. aureus, where colistin can induce a vancomycin-intermediate phenotype. nih.gov

Adjuvant strategies involve the use of non-antibiotic compounds that can potentiate the activity of antibiotics. nih.gov These adjuvants may work by:

Inhibiting resistance mechanisms: For example, an adjuvant could block the function of enzymes that modify the antibiotic or efflux pumps that remove it from the bacterial cell.

Increasing bacterial cell permeability: Some adjuvants can disrupt the bacterial outer membrane, allowing glycopeptides to reach their target in Gram-negative bacteria, which are typically intrinsically resistant. nih.govacs.org

Interfering with bacterial signaling pathways: Adjuvants can target regulatory systems that control the expression of resistance genes. nih.gov

The development of effective combination therapies and adjuvant strategies holds promise for extending the clinical utility of glycopeptides like this compound and overcoming the challenge of antimicrobial resistance.

Advanced Methodologies for Studying Chloroorienticin D in Research

Analytical Chemistry Techniques for Structural Elucidation and Quantification in Biological Systems

Analytical methods provide the foundational data for understanding the physical and chemical properties of Chloroorienticin D. Techniques such as mass spectrometry, nuclear magnetic resonance, and chromatography are cornerstones of its characterization.

Mass spectrometry (MS) is a pivotal tool for determining the molecular weight and elemental composition of glycopeptide antibiotics with high accuracy. ontosight.ai Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large, non-volatile molecules like chloroorienticins.

In research on the enzymatic synthesis of related glycopeptides, MALDI-TOF MS was instrumental in identifying the products at each step. For instance, in the enzymatic reconstitution of chloroeremomycin (B1668801), the formation of intermediates like Chloroorienticin B was confirmed by analyzing the reaction mixture. The observed molecular weight via MALDI-TOF corresponded precisely with the calculated mass, verifying the successful enzymatic transfer of a sugar moiety. nih.gov

Table 1: MALDI-TOF MS Analysis of Chloroorienticin Intermediates

| Compound | Calculated Mass (M+H⁺) | Measured Mass (M+H⁺) | Research Context |

|---|---|---|---|

| Chloroorienticin C | 1288.1 | 1287.5 | Identification of glycosylation product. nih.gov |

| Chloroorienticin B | 1450.3 | 1450.2 | Verification of GtfA enzyme product. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the three-dimensional structure of molecules in solution. For complex glycopeptides, multidimensional NMR experiments (like COSY and NOESY) are required to assign proton signals and determine spatial proximities between atoms.

A comprehensive NMR study was conducted on the asymmetric homodimer of Chloroorienticin A (also known as A82846B) when complexed with a cell-wall peptide fragment. rcsb.org Researchers used a total of 683 experimental constraints derived from NOESY and COSY datasets to calculate the solution structure. rcsb.org The analysis revealed the precise interactions within the binding pocket and the conformation of the antibiotic dimer, which is crucial for its mechanism of action. rcsb.org Such studies are vital for understanding how this compound would bind to its bacterial target and how dimerization influences this binding.

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and quantification of antibiotics from complex mixtures, such as fermentation broths or enzymatic reaction solutions. ontosight.ai Its high resolution allows for the separation of structurally similar glycopeptides.

In studies of chloroorienticin biosynthesis, Reverse-Phase HPLC (RP-HPLC) was used to monitor the progress of enzymatic reactions. For example, when the enzyme GtfA was incubated with its substrates, the formation of Chloroorienticin B was observed as a distinct new peak in the HPLC chromatogram, allowing for its quantification and isolation for further analysis. nih.gov HPLC is also used to assess the purity of synthesized antibiotic derivatives and to quantify their presence in biological fluids for pharmacokinetic studies. researchgate.net The method's robustness and sensitivity make it indispensable for both research and quality control. ontosight.ai

Molecular Modeling and Computational Approaches

Computational chemistry provides powerful tools to simulate and predict the behavior of molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Understanding the binding affinity of this compound to its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors, is fundamental to explaining its potency. nih.gov Computational docking and molecular dynamics (MD) simulations are used to predict the binding pose and estimate the free energy of binding. These models can predict how structural modifications to the antibiotic might enhance its binding to resistant bacterial strains that have altered targets (e.g., D-Ala-D-Lactate). nih.gov For example, computational studies on novel benzimidazole (B57391) derivatives aim to evaluate binding affinities with target enzymes to correlate with in-vitro findings. Similarly, research on vancomycin (B549263) derivatives, close relatives of chloroorienticins, uses these predictions to guide the synthesis of new compounds with improved efficacy. nih.gov

Many glycopeptide antibiotics, including the chloroorienticin family, must form dimers to achieve their full antibacterial activity. This dimerization is thought to enhance binding to the bacterial cell wall. Molecular dynamics (MD) simulations are employed to study the process of dimerization and the stability of the resulting dimer.

Research on derivatives of Chloroorienticin A (LY264826) has shown that the addition of certain hydrophobic side chains can enhance dimerization by several thousand-fold. MD simulations can model these interactions, revealing how specific chemical modifications stabilize the dimer interface. These simulations provide a dynamic picture of the conformational changes that occur upon dimerization and ligand binding, explaining how semi-synthetic derivatives can achieve enhanced antibacterial activity through effects on both dimerization and membrane binding.

Table of Mentioned Compounds

| Compound Name | Class / Type |

|---|---|

| Chloroorienticin A (A82846B, LY264826) | Glycopeptide Antibiotic |

| Chloroorienticin B | Glycopeptide Antibiotic |

| Chloroorienticin C | Glycopeptide Antibiotic |

| This compound | Glycopeptide Antibiotic |

| Chloroorienticin E | Glycopeptide Antibiotic |

| Chloroeremomycin | Glycopeptide Antibiotic |

| Vancomycin | Glycopeptide Antibiotic |

| Ristocetin | Glycopeptide Antibiotic |

| Oritavancin | Glycopeptide Antibiotic |

| D-alanyl-D-alanine (D-Ala-D-Ala) | Bacterial Cell Wall Precursor |

| D-alanyl-D-lactate (D-Ala-D-Lac) | Resistant Cell Wall Precursor |

Structure-Based Drug Design for Novel Analogs

Structure-based drug design (SBDD) is a computational approach that utilizes the three-dimensional structure of a biological target, such as a protein, to guide the design and optimization of new chemical compounds. gardp.orgnih.govdrugdiscoverynews.com This methodology is instrumental in developing novel analogs of existing drugs, like this compound, by suggesting chemical modifications to improve affinity and efficacy. nih.gov The process typically involves an iterative cycle of designing, synthesizing, and testing new molecules based on the structural information of the target. nih.gov

The primary application of SBDD is to identify new chemical hypotheses by examining the complex of a protein with a known ligand or inhibitor. nih.gov This allows medicinal chemists to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site. gardp.orgnih.gov This information is then used to design analogs with improved properties. Computational tools like molecular docking are employed to predict the binding conformation and orientation of new compounds within the target's active site. gardp.orgnih.gov

In the context of glycopeptide antibiotics like this compound, SBDD can be used to design derivatives with enhanced activity against resistant bacterial strains. For instance, understanding the structural basis of resistance, such as the alteration of the D-Ala-D-Ala terminus to D-Ala-D-Lac in vancomycin-resistant enterococci (VRE), allows for the rational design of analogs that can overcome this mechanism. researchgate.net By modifying the structure of the parent compound, it is possible to create derivatives that exhibit increased binding affinity to the altered target. researchgate.net

In Vitro Antimicrobial Susceptibility Testing Methods

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters in antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency. nelsonlabs.comwikipedia.orgnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period. wikipedia.orgnih.gov The MBC, on the other hand, is the lowest concentration that results in the death of at least 99.9% of the initial bacterial inoculum. microbe-investigations.com

The determination of MIC is typically performed using broth dilution or agar (B569324) dilution methods. wikipedia.org In the broth dilution method, serial dilutions of the antimicrobial agent are prepared in a liquid growth medium, which are then inoculated with a standardized suspension of the test microorganism. nelsonlabs.comwikipedia.org After incubation, the tubes or wells are examined for visible turbidity, and the lowest concentration without growth is recorded as the MIC. nelsonlabs.com

To determine the MBC, an aliquot from the clear tubes (at and above the MIC) is subcultured onto an antibiotic-free solid medium. nelsonlabs.combmglabtech.com Following another incubation period, the plates are examined for bacterial growth. The lowest concentration of the antimicrobial agent that prevents any growth on the subculture plates is the MBC. bmglabtech.com The ratio of MBC to MIC can provide insights into whether a compound is primarily bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). microbe-investigations.com A low MBC/MIC ratio, typically ≤4, is often indicative of bactericidal activity. microbe-investigations.com

For this compound and its analogs, determining MIC and MBC values against a panel of clinically relevant bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), is crucial for evaluating their potential as therapeutic agents. mdpi.com

Table 1: Example of MIC and MBC Data Interpretation

| Concentration (µg/mL) | Growth in Broth Dilution | Growth on Subculture Plate | Interpretation |

| 128 | - | - | Bactericidal |

| 64 | - | - | MBC |

| 32 | - | + | Bacteriostatic |

| 16 | - | + | MIC |

| 8 | + | + | No Inhibition |

| 4 | + | + | No Inhibition |

| 2 | + | + | No Inhibition |

| 1 | + | + | No Inhibition |

| Control | + | + | Growth Control |

This table is for illustrative purposes and does not represent actual data for this compound.

Time-Kill Kinetic Studies

Time-kill kinetic assays are dynamic methods used to assess the rate at which an antimicrobial agent kills a specific microorganism over time. linnaeusbio.comemerypharma.com These studies provide more detailed information than MIC or MBC values alone, revealing the time-dependent or concentration-dependent nature of an antimicrobial's bactericidal activity. emerypharma.comfrontiersin.org

The assay involves exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial agent, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). nih.gov At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from the test suspensions, serially diluted, and plated onto a suitable agar medium to determine the number of viable cells (colony-forming units per milliliter, CFU/mL). frontiersin.orgnih.gov A time-kill curve is then generated by plotting the log10 CFU/mL against time. frontiersin.org

A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the CFU/mL compared to the initial inoculum. emerypharma.com The results of time-kill studies can help to optimize dosing regimens and understand the pharmacodynamics of a new antibiotic. For this compound and its derivatives, these studies would be essential to characterize their killing kinetics against target pathogens.

Synergistic Activity Assays

Synergistic activity assays are performed to evaluate the combined effect of two or more antimicrobial agents. linnaeusbio.com Synergy occurs when the combined effect of the drugs is significantly greater than the sum of their individual effects. frontiersin.org This approach can be used to enhance the efficacy of existing antibiotics, overcome resistance, and potentially reduce the doses of individual agents, thereby minimizing toxicity. nih.gov

The most common method for assessing synergy is the checkerboard assay. frontiersin.org This technique involves preparing a two-dimensional array of serial dilutions of two antimicrobial agents in a microtiter plate. linnaeusbio.com Each well contains a unique combination of concentrations of the two drugs. The plate is then inoculated with a standardized bacterial suspension and incubated.

The results are analyzed by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs. An FIC index of ≤ 0.5 is generally interpreted as synergy, > 0.5 to 4 as additive or indifferent, and > 4 as antagonism. frontiersin.orgscirp.org Investigating the synergistic potential of this compound with other classes of antibiotics could reveal new combination therapies for treating multidrug-resistant infections.

Genetic and Synthetic Biology Tools for Biosynthesis and Diversity Engineering

Gene Cluster Manipulation and Expression Systems

The biosynthesis of complex natural products like this compound is governed by a set of genes organized into a biosynthetic gene cluster (BGC). researchgate.netnih.gov Manipulation of these gene clusters is a powerful strategy for increasing the production of the desired compound and for generating novel analogs through biosynthetic engineering. nih.gov

Techniques for gene cluster manipulation often involve the use of cloning vectors, such as cosmids or bacterial artificial chromosomes (BACs), to clone the entire BGC. jmb.or.kr Once cloned, the BGC can be introduced into a heterologous host, a different organism that is easier to cultivate and genetically manipulate than the original producer. nih.gov Streptomyces species are commonly used as heterologous hosts for the expression of actinomycete BGCs. researchgate.netfrontiersin.org

Gene inactivation or overexpression within the native or a heterologous host can be used to elucidate the function of specific genes in the biosynthetic pathway and to alter the metabolic flux towards the desired product. frontiersin.orgmdpi.com For example, deleting genes responsible for competing secondary metabolite pathways can enhance the yield of the target compound. nih.gov Furthermore, introducing or modifying genes encoding tailoring enzymes, such as glycosyltransferases or halogenases, can lead to the production of new derivatives of this compound with potentially improved properties. researchgate.net

Directed Evolution of Biosynthetic Enzymes

Directed evolution has emerged as a powerful strategy in synthetic biology and metabolic engineering to generate novel bioactive compounds by altering the function of biosynthetic enzymes. nih.gov This technique mimics natural selection in a laboratory setting to screen for enzymes with desired properties, such as enhanced catalytic activity, altered substrate specificity, or improved stability. nih.govelifesciences.org For complex natural products like this compound, whose biosynthesis involves a multi-enzyme assembly line, directed evolution offers a pathway to create derivatives with potentially improved therapeutic properties. The primary targets for such engineering efforts within the glycopeptide antibiotic biosynthetic pathways are non-ribosomal peptide synthetases (NRPSs) and the tailoring enzymes, particularly glycosyltransferases (GTs). nih.govacs.orgfrontiersin.org

The biosynthesis of the heptapeptide (B1575542) core of glycopeptides is orchestrated by large, modular NRPS enzymes. scispace.com Each module is responsible for the incorporation of a specific amino acid, and the adenylation (A)-domain within each module determines this selectivity. acs.org By modifying the A-domain, it is possible to change the amino acid that is incorporated into the peptide backbone. Research on the teicoplanin NRPS has demonstrated the feasibility of reengineering the A-domain of module 3 to favor the incorporation of 4-hydroxyphenylglycine (4-Hpg) over its natural substrate, 3,5-dihydroxyphenylglycine (3,5-Dpg). acs.org This successful reengineering highlights a method to generate novel peptide backbones which, after subsequent tailoring, could lead to new antibiotics. acs.org

Glycosyltransferases are another critical target for directed evolution, as the sugar moieties attached to the glycopeptide core are crucial for biological activity. frontiersin.orgnumberanalytics.com These enzymes often exhibit a degree of substrate promiscuity, which can be exploited and enhanced through evolutionary engineering. frontiersin.org Methodologies such as error-prone PCR and DNA shuffling have been used to create libraries of mutant GTs, which can then be screened for altered donor or acceptor substrate specificity. embopress.orgfrontiersin.org For instance, the directed evolution of a natural product glycosyltransferase has been shown to expand its promiscuity, allowing it to utilize 13 different UDP-sugar donors, a significant increase from its natural function. frontiersin.org This approach could be applied to the glycosyltransferases in the chloroorienticin pathway, such as the GtfA, GtfB, and GtfC enzymes from the related chloroeremomycin pathway, to attach novel sugar units to the this compound scaffold. nih.gov

A study on the directed evolution of the UDP-glycosyltransferase BLC from Bacillus licheniformis to improve the glycosylation of avermectin (B7782182) provides a clear blueprint for such an approach. nih.gov Through random mutagenesis followed by screening, mutants with significantly higher catalytic activity were identified. Combining beneficial mutations led to a synergistic improvement in enzyme function. nih.gov

| Mutant | Mutation Site(s) | Specific Activity Improvement (Fold-Increase vs. Wild-Type) | Catalytic Efficiency (kcat/Km) Improvement (Fold-Increase vs. Wild-Type) |

| BLC R57H | R57H | 2.0 | Not Reported |

| BLC V227A | V227A | 1.8 | Not Reported |

| BLC D252V | D252V | 1.5 | Not Reported |

| BLC R57H/V227A/D252V | R57H, V227A, D252V | 2.8 | 2.71 (for avermectin) |

Table 1: Results from the directed evolution of UDP-glycosyltransferase BLC for enhanced avermectin glucosylation. Data compiled from a 2021 study on improving BLC enzyme activity. nih.gov

Similarly, the selectivity of NRPS A-domains can be systematically altered. In the teicoplanin biosynthetic pathway, researchers successfully reengineered the module 3 A-domain to switch its preference from 3,5-Dpg to 4-Hpg. This was achieved through targeted mutagenesis of key residues in the substrate-binding pocket. acs.org

| NRPS Module 3 A-Domain Variant | Key Mutations | Substrate Preference | Outcome |

| Wild-Type | None | 3,5-dihydroxyphenylglycine (3,5-Dpg) | Efficient incorporation of 3,5-Dpg |

| Engineered Variant | Not specified in detail | 4-hydroxyphenylglycine (4-Hpg) | Efficient and selective incorporation of 4-Hpg over 3,5-Dpg in competitive assays |

Table 2: Reengineering of the teicoplanin NRPS module 3 A-domain to alter substrate selectivity. This demonstrates the potential for creating alternate peptide backbones for glycopeptide antibiotics. acs.org

The application of these directed evolution methodologies to the uncharacterized biosynthetic enzymes of this compound holds significant promise for the generation of novel derivatives. By creating and screening libraries of mutant NRPS A-domains and glycosyltransferases, it is theoretically possible to produce a wide array of new chloroorienticin-based compounds with diverse peptide backbones and glycosylation patterns, potentially leading to antibiotics with enhanced efficacy or novel mechanisms of action.

Future Perspectives and Research Directions for Chloroorienticin D

Untapped Biosynthetic Potential and Novel Producing Strains

The natural production of Chloroorienticin D by actinomycetes, such as Amycolatopsis orientalis nih.govwikipedia.org, highlights the vast, yet underexplored, reservoir of microbial natural products. The biosynthesis of glycopeptide antibiotics, including Chloroorienticin E, is orchestrated by complex Non-Ribosomal Peptide Synthetase (NRPS) pathways acs.orgontosight.ai. Understanding these biosynthetic gene clusters (BGCs) is paramount for harnessing their full potential. Genome mining has emerged as a powerful strategy for identifying novel glycopeptide antibiotic (GPA) producers and their associated BGCs nih.govnih.gov. Genera such as Nonomuraea are recognized as promising, yet largely untapped, sources of novel GPAs nih.gov. Further investigation into the genetic makeup and metabolic capabilities of diverse actinomycete strains could lead to the discovery of new this compound-producing microorganisms or strains capable of producing structurally related compounds with enhanced properties. Moreover, advancements in synthetic biology and metabolic engineering offer pathways to manipulate these BGCs, potentially increasing yields or creating novel glycopeptide variants by introducing genes from different producing organisms researchgate.netmanchester.ac.uk.

Table 1: Producing Organisms of Chloroorienticin and Related Glycopeptides